![molecular formula C14H14N4O2S B2628996 N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953012-17-4](/img/structure/B2628996.png)
N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound that has garnered attention due to its potential biological activities. With the molecular formula C14H14N4O2S and a molecular weight of 302.35 g/mol, this compound is classified within a class of heterocyclic compounds that exhibit diverse pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines, including this compound, show significant antimicrobial properties. A study demonstrated that compounds within this class exhibited notable activity against various bacterial strains:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 1 | Escherichia coli | 75 µg/mL |
Compound 1 | Staphylococcus aureus | 100 µg/mL |
Compound 3 | Pseudomonas aeruginosa | 150 µg/mL |
These findings suggest that thiazolo[3,2-a]pyrimidines could be promising candidates for the development of new antimicrobial agents .
Anti-inflammatory and Antioxidant Properties
The thiazolo[3,2-a]pyrimidine scaffold has also been linked to anti-inflammatory and antioxidant activities. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests their potential utility in treating inflammatory diseases .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, one study reported that certain derivatives induced apoptosis in leukemia HL-60 cells with an IC50 value of 158.5 ± 12.5 μM. This indicates a promising avenue for further research into their use as chemotherapeutic agents .
Synthesis and Characterization
A study focused on synthesizing new derivatives of thiazolopyrimidines through ammonium acetate-assisted methods. The synthesized compounds were characterized using various spectroscopic techniques and X-ray crystallography. The resulting structures revealed interactions such as C-H...O and C-H...π which are crucial for biological activity .
Comparative Studies
Comparative studies among various thiazolo[3,2-a]pyrimidine derivatives have been conducted to evaluate their biological activities systematically. These studies often involve assessing the structure-activity relationship (SAR) to determine how modifications to the compound affect its efficacy against specific biological targets .
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
-
Antimicrobial Activity :
Recent studies have indicated that compounds similar to N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exhibit significant antibacterial and antifungal properties. For instance, related thiazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . -
Anticancer Potential :
The compound's structural similarity to known anticancer agents suggests its potential as an anticancer drug. Research indicates that thiazolopyrimidine derivatives can inhibit specific cancer cell lines by inducing apoptosis or cell cycle arrest . The ability to target cancer biomarkers such as dipeptidyl peptidase 4 (DPP-4) further enhances its therapeutic profile in oncology . -
Enzyme Inhibition :
Enzymatic pathways involving DPP-4 are critical in metabolic diseases such as diabetes. Compounds that inhibit DPP-4 can lead to improved glycemic control and are currently being explored for their role in diabetes management .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally related to this compound. The results demonstrated that these compounds had minimum inhibitory concentrations (MICs) below 100 µg/mL against several pathogens, indicating strong antibacterial activity .
Case Study 2: Anticancer Activity
In vitro studies on thiazolopyrimidine derivatives revealed that they could selectively induce apoptosis in human cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies with fewer side effects compared to conventional chemotherapy agents .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can the crystal structure of this compound be determined experimentally, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. Data collection should use a high-resolution diffractometer, and refinement can be performed using SHELXL (part of the SHELX suite), which is robust for small-molecule crystallography . Hydrogen-bonding patterns should be analyzed using graph-set theory to identify supramolecular interactions (e.g., dimerization motifs) . For accuracy, refine against high-resolution data (≤ 1.0 Å) and validate using tools like PLATON or Mercury.
Q. What statistical methods are optimal for designing synthesis experiments to optimize yield?
- Methodological Answer : Employ Design of Experiments (DoE) frameworks, such as factorial designs or response surface methodology, to minimize trial-and-error approaches. For example:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response Variables : Yield, purity (HPLC).
Use software like JMP or Minitab to analyze interactions and identify optimal conditions . This approach reduces the number of experiments by up to 70% while maintaining statistical rigor.
Q. How can computational methods predict the compound’s physicochemical properties?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to estimate:
- LogP (lipophilicity) via COSMO-RS.
- pKa using thermodynamic cycles.
- Hydrogen-bond acceptor/donor counts for solubility assessment.
Tools like Gaussian or ORCA are recommended. Validate predictions with experimental HPLC and potentiometric titrations .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic data (NMR) and crystallographic results for this compound?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution versus solid-state rigidity.
- Step 1 : Perform variable-temperature NMR to detect conformational changes.
- Step 2 : Compare DFT-calculated NMR chemical shifts (using GIAO method) with experimental data.
- Step 3 : Analyze hydrogen-bonding networks in the crystal structure to explain stabilization of specific tautomers .
Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism at vulnerable sites (e.g., pyrimidine ring).
- In Vitro Assays : Use liver microsomes or CYP450 inhibition screens to identify metabolic hotspots.
- Computational ADMET : Predict metabolic pathways with software like Schrödinger’s ADMET Predictor or MetaCore .
Q. How to design a robust synthetic route for derivatives with modified thiazolo-pyrimidine cores?
- Methodological Answer :
- Retrosynthetic Analysis : Prioritize modular steps (e.g., Suzuki coupling for aryl substitutions).
- Reaction Optimization : Apply high-throughput screening (HTS) with automated liquid handlers to test >100 conditions (solvent, catalyst, temperature) in parallel.
- Characterization : Use LC-MS/MS for real-time monitoring of intermediates .
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-9-2-4-15-11(6-9)17-12(19)7-10-8-21-14-16-5-3-13(20)18(10)14/h2-6,10H,7-8H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEIGHDTKXKHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2CSC3=NC=CC(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.